

# An In-depth Technical Guide to 2-(Trifluoromethyl)thiazole-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(Trifluoromethyl)thiazole-4-carbaldehyde

**Cat. No.:** B165297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-(Trifluoromethyl)thiazole-4-carbaldehyde**. This compound is a key building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl and thiazole moieties.

## Chemical Structure and Properties

**2-(Trifluoromethyl)thiazole-4-carbaldehyde** is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical reactivity and biological activity of the molecule.

Table 1: Chemical and Physical Properties of **2-(Trifluoromethyl)thiazole-4-carbaldehyde**

Property	Value
IUPAC Name	2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde
CAS Number	133046-48-7
Molecular Formula	C <sub>5</sub> H <sub>2</sub> F <sub>3</sub> NOS
Molecular Weight	181.14 g/mol
Canonical SMILES	O=CC1=CSC(C(F)(F)F)=N1
InChI Key	InChI=1S/C5H2F3NOS/c6-5(7,8)4-12-2-10-3(4)1-9/h1-2H

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)thiazole-4-carbaldehyde** is not readily available in peer-reviewed literature, its synthesis can be logically inferred from established methods for thiazole synthesis and functionalization. Two plausible synthetic routes are outlined below.

### Route 1: Hantzsch Thiazole Synthesis followed by Oxidation

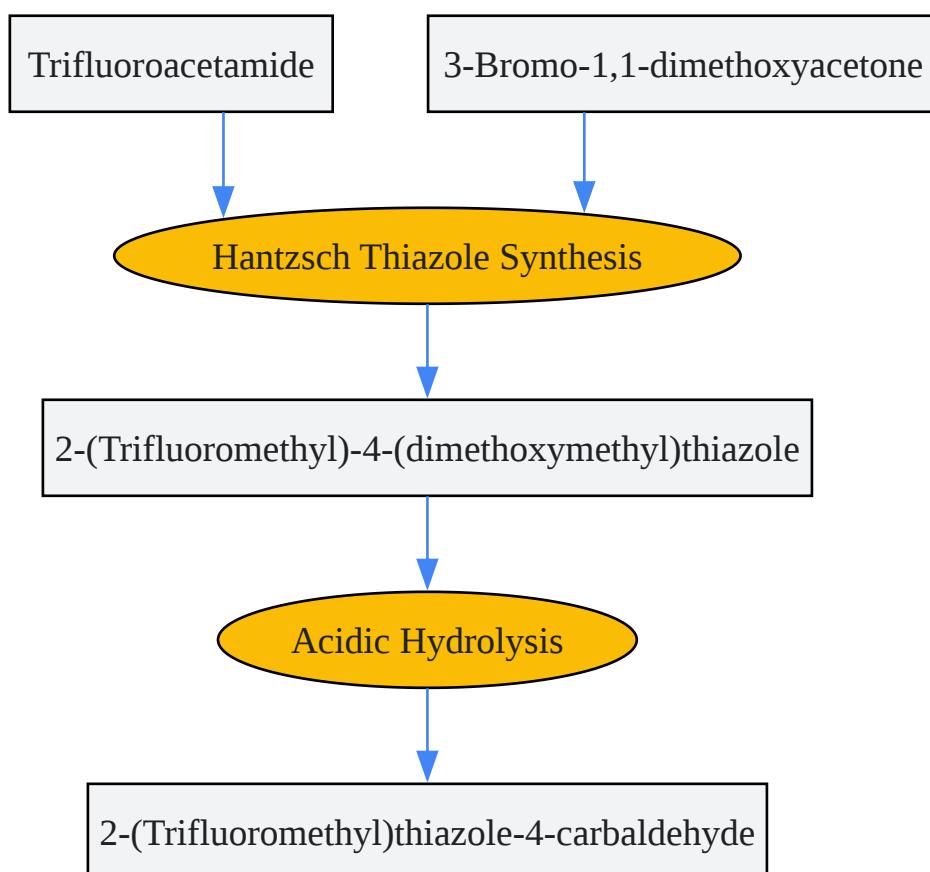
This is a classical and versatile method for constructing the thiazole ring.

Experimental Protocol:

- Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting trifluoroacetamide with an  $\alpha$ -haloketone, such as 3-bromo-1,1-dimethoxyacetone. The resulting thiazole can then be formylated.
- Step 2: Formylation of 2-(Trifluoromethyl)thiazole. A common method for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This involves treating the 2-(trifluoromethyl)thiazole with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl<sub>3</sub>) and N,N-dimethylformamide (DMF).

- Step 3: Alternative Oxidation. An alternative to direct formylation is the oxidation of a precursor alcohol. If (2-(trifluoromethyl)thiazol-4-yl)methanol is synthesized, it can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide ( $MnO_2$ ).

Logical Flow of Hantzsch Synthesis and Oxidation:



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Caption: Plausible synthesis via Hantzsch reaction and subsequent deprotection.

## Route 2: Vilsmeier-Haack Formylation of a Precursor

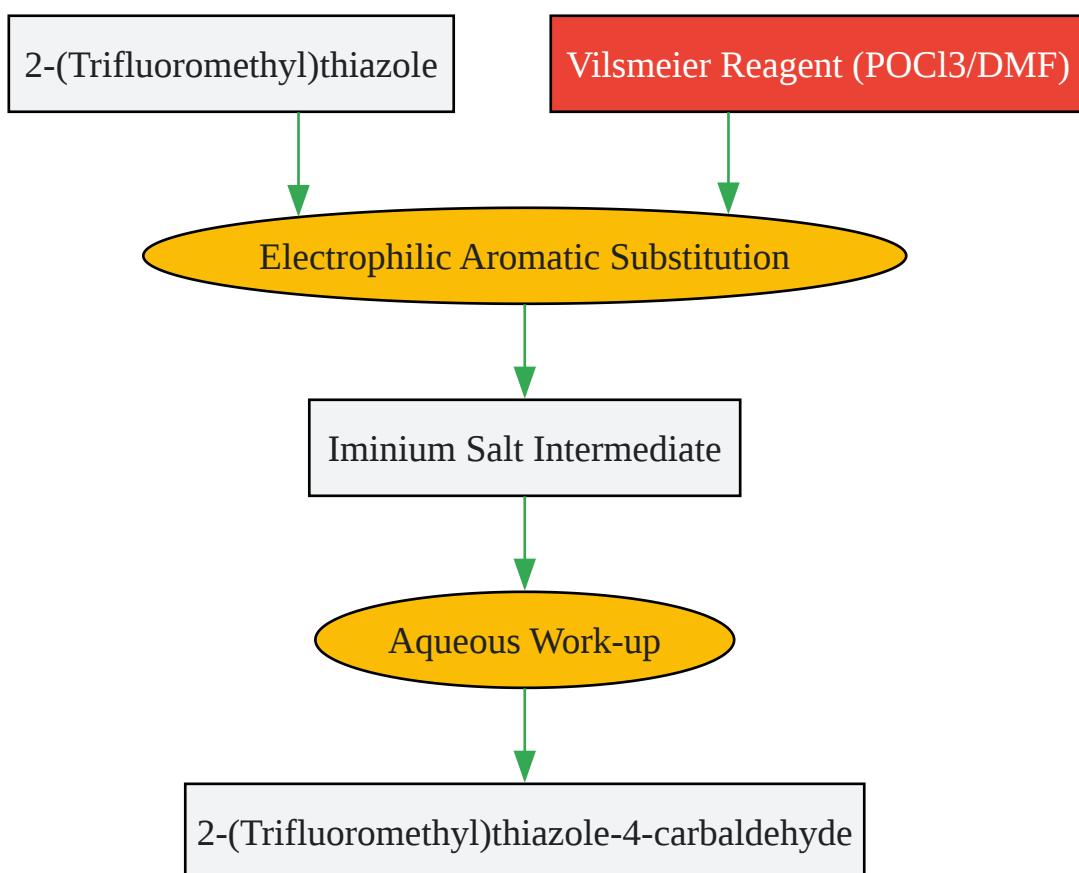
This route involves the direct formylation of a suitable thiazole precursor.

Experimental Protocol:

- Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. As described in Route 1.

- Step 2: Vilsmeier-Haack Formylation. The 2-(trifluoromethyl)thiazole is reacted with the Vilsmeier reagent ( $\text{POCl}_3/\text{DMF}$ ). The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the thiazole ring.
- Step 3: Work-up. The reaction mixture is then hydrolyzed to yield the final aldehyde product.

Vilsmeier-Haack Reaction Workflow:



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Caption: Vilsmeier-Haack formylation of the thiazole core.

## Spectroscopic Data (Predicted)

While experimental spectra for **2-(Trifluoromethyl)thiazole-4-carbaldehyde** are not widely published, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- A singlet for the aldehyde proton (CHO) in the region of 9.8-10.2 ppm.</li><li>- A singlet for the proton at the C5 position of the thiazole ring, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group, estimated around 8.0-8.5 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- A signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm.</li><li>- A signal for the trifluoromethyl carbon (CF<sub>3</sub>) appearing as a quartet due to coupling with fluorine atoms.</li><li>- Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (120-160 ppm).</li></ul>
Mass Spec.	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 181.14.</li><li>- Fragmentation patterns showing the loss of the formyl group (CHO) and the trifluoromethyl group (CF<sub>3</sub>).</li></ul>
IR	<ul style="list-style-type: none"><li>- A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm<sup>-1</sup>.</li><li>- C-F stretching vibrations for the trifluoromethyl group in the region of 1100-1300 cm<sup>-1</sup>.</li><li>- C=N and C=C stretching vibrations characteristic of the thiazole ring.</li></ul>

## Applications in Drug Discovery and Development

The 2-(trifluoromethyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

### Potential Biological Activities:

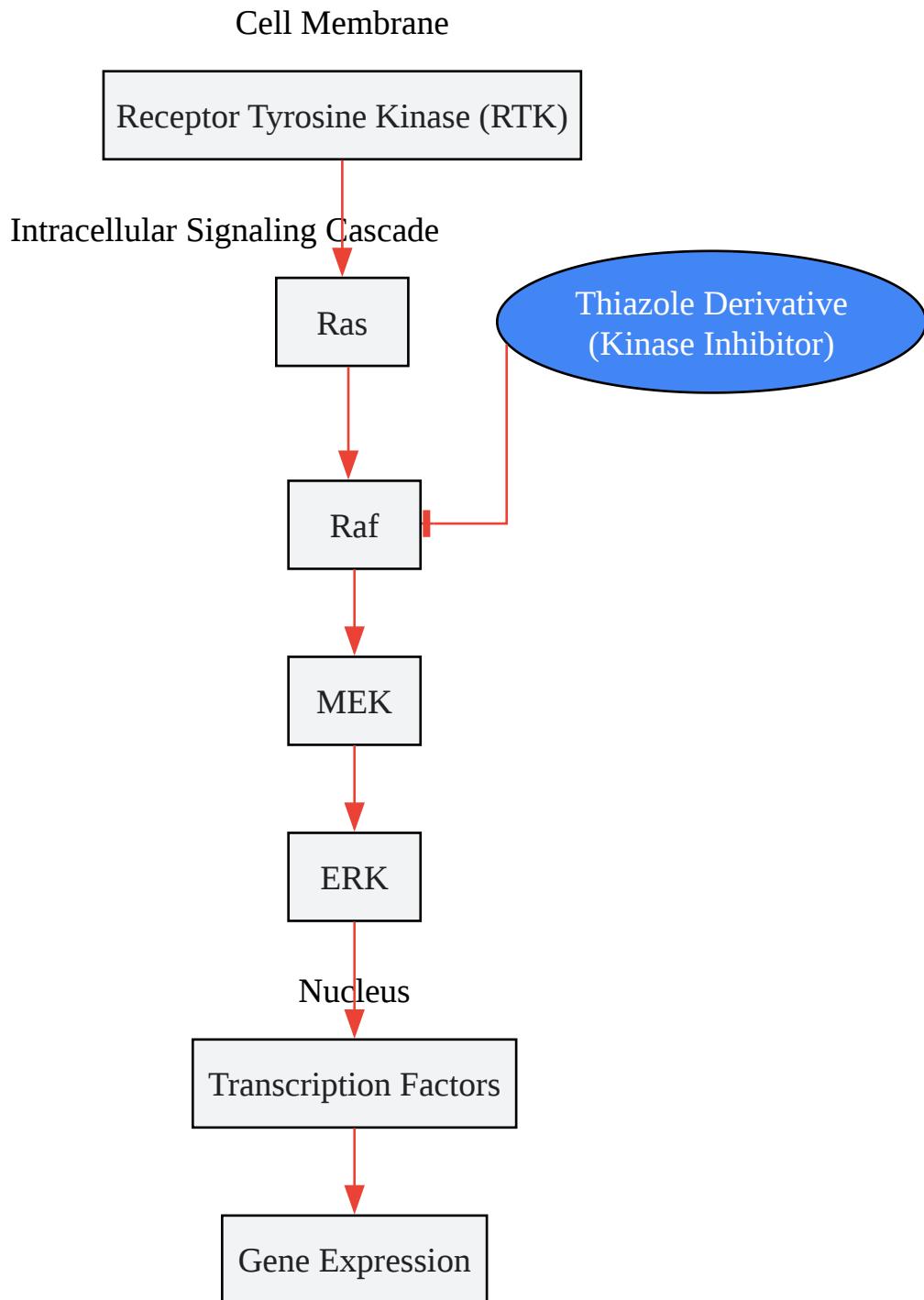
Derivatives of trifluoromethylthiazoles have been reported to exhibit a wide range of biological activities, suggesting potential applications for compounds derived from **2-(Trifluoromethyl)thiazole-4-carbaldehyde**.

Table 3: Reported Biological Activities of Trifluoromethylthiazole Derivatives

Biological Activity	Therapeutic Area
Anticancer	Oncology
Antifungal	Infectious Diseases
Insecticidal	Agrochemicals
Anti-inflammatory	Immunology

### Signaling Pathway Interaction (Hypothetical):

Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that derivatives of **2-(Trifluoromethyl)thiazole-4-carbaldehyde** could be designed to target specific signaling pathways involved in cell proliferation and survival.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

## Conclusion

**2-(Trifluoromethyl)thiazole-4-carbaldehyde** is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and agrochemicals. Its synthesis can be achieved through established organic chemistry methodologies. The unique combination of the thiazole ring and the trifluoromethyl group makes it an attractive scaffold for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethyl)thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165297#2-trifluoromethyl-thiazole-4-carbaldehyde-chemical-structure>

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)